(2S,3S)-2-tert-butyl-3-phenylthiirane
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Overview
Description
(2S,3S)-2-tert-butyl-3-phenylthiirane is a chiral organosulfur compound characterized by a thiirane ring, which is a three-membered ring containing one sulfur atom. This compound is notable for its stereochemistry, with the (2S,3S) configuration indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-tert-butyl-3-phenylthiirane typically involves the reaction of suitable precursors under controlled conditions. One common method involves the cyclization of a precursor containing a thiol group and a halide, facilitated by a base. The reaction conditions often require an aprotic solvent and a temperature-controlled environment to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to higher yields and better stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-tert-butyl-3-phenylthiirane undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can open the thiirane ring, leading to the formation of thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiolates can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(2S,3S)-2-tert-butyl-3-phenylthiirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of (2S,3S)-2-tert-butyl-3-phenylthiirane involves its interaction with various molecular targets. The thiirane ring can undergo nucleophilic attack, leading to ring opening and the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting pathways such as enzyme activity and signal transduction .
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane: Another chiral compound with a three-membered ring structure, but containing an oxygen atom instead of sulfur.
(2S,3S)-2-Benzhydrylquinuclidin-3-amine: A chiral amine with a different ring structure but similar stereochemistry.
Uniqueness
(2S,3S)-2-tert-butyl-3-phenylthiirane is unique due to its sulfur-containing thiirane ring, which imparts distinct reactivity and biological activity compared to oxygen-containing analogs. This makes it particularly valuable in applications requiring specific sulfur chemistry .
Properties
CAS No. |
62533-80-6 |
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Molecular Formula |
C12H16S |
Molecular Weight |
192.32 g/mol |
IUPAC Name |
(2S,3S)-2-tert-butyl-3-phenylthiirane |
InChI |
InChI=1S/C12H16S/c1-12(2,3)11-10(13-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11+/m0/s1 |
InChI Key |
LJYHCTORFLGHIN-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1[C@@H](S1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1C(S1)C2=CC=CC=C2 |
Origin of Product |
United States |
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